2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Benzylation: The benzimidazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the benzylated benzimidazole with 3-methylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the benzyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure.
Acetamide Derivatives: Compounds such as N-phenylacetamide and N-benzylacetamide have similar functional groups.
Uniqueness
The uniqueness of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other benzimidazole or acetamide derivatives.
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O/c1-17-8-7-11-19(14-17)24-23(27)16-26-21-13-6-5-12-20(21)25-22(26)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27) |
InChI Key |
GKWBAJDSHOCCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
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